molecular formula C7H14N2O B1598483 N-Hydroxycyclohexanecarboximidamide CAS No. 633313-98-1

N-Hydroxycyclohexanecarboximidamide

Cat. No. B1598483
M. Wt: 142.2 g/mol
InChI Key: BJIYJPYMLUBLJP-UHFFFAOYSA-N
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Description

N-Hydroxycyclohexanecarboximidamide (NHC) is an organic compound with a chemical formula of C7H14N2O. It has a molecular weight of 142.20 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of N-Hydroxycyclohexanecarboximidamide involves the use of cyclohexanecarbonitrile . The process includes stirring a mixture at 25 °C to 30 °C for 10 - 15 min, adding 2.0 g (18.3 mmol) of cyclohexanecarbonitrile, and stirring at 80 °C to 85 °C for 3 - 4 h .


Molecular Structure Analysis

The SMILES string of N-Hydroxycyclohexanecarboximidamide is OC1 (CCCCC1)C (N)=N . The InChI is 1S/C7H14N2O/c8-6 (9)7 (10)4-2-1-3-5-7/h10H,1-5H2, (H3,8,9) and the InChI key is WDFMIRSCLXDLPU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-Hydroxycyclohexanecarboximidamide is a solid compound . It is stored at room temperature .

Scientific Research Applications

  • Scientific Field : Organic and Medicinal Chemistry .
  • Application Summary : NHCs are used for the speedy construction of medicinally and biologically significant molecules from common and accessible small molecules . Various cyclic scaffolds, including carbocycles and heterocycles, have been synthesized using NHCs via cycloaddition reaction .
  • Methods of Application : NHCs show the unique property of the polarity inversion for many carbonyl compounds, then produces nucleophilic acyl anion intermediates, thereby reacting with a variety of electrophilic substrates . Apart from the applications of NHCs in umpolung strategies, NHCs simultaneously function as catalysts in non-umpolung transformation .
  • Results or Outcomes : The utilization of NHCs in constructing twelve kinds of bioactive cyclic skeletons is presented . These reactions mainly involve several types of important intermediates: Breslow intermediates, homoenolate intermediates, α,β-unsaturated acyl azoliums, saturated acyl azoliums, azolium enolates and azolium dienolates .
  • Organometallic Chemistry

    • Application Summary : NHCs have been employed for complexation of gold due to their strong σ-bonds .
    • Methods of Application : These gold complexes are formed due to the strong σ-bonds of NHCs .
    • Results or Outcomes : The gold complexes have found applications in catalysis, potential cancer treatments, and luminescence .
  • Medicinal Chemistry

    • Application Summary : NHCs have been used in the construction of medicinally significant molecules .
    • Methods of Application : Various cyclic scaffolds, including carbocycles and heterocycles, have been synthesized using NHCs via cycloaddition reaction .
    • Results or Outcomes : A general picture of the utilization of NHCs in constructing twelve kinds of bioactive cyclic skeletons is presented .
  • Biological Chemistry

    • Application Summary : NHCs have been used in the construction of biologically significant molecules .
    • Methods of Application : Various cyclic scaffolds, including carbocycles and heterocycles, have been synthesized using NHCs via cycloaddition reaction .
    • Results or Outcomes : A general picture of the utilization of NHCs in constructing twelve kinds of bioactive cyclic skeletons is presented .
  • Gold Surface Functionalization

    • Application Summary : NHCs have been employed for the functionalization of gold surfaces and nanoparticles .
    • Methods of Application : The strong bonds of NHCs lend enhanced stability to gold surfaces and nanoparticles. This stability and high degree of synthetic tunability has allowed NHCs to supplant thiols as the ligand of choice when functionalizing gold surfaces .
    • Results or Outcomes : New applications for NHCs on gold are covered with particular attention to biomedicine, catalysis, and microelectronics .
  • Macrocyclic Framework Construction

    • Application Summary : NHCs have been used in the development of synthesis, structure and applications based on diverse macrocycles as supporters .
    • Methods of Application : The macrocycles usually contain crown ether, porphyrin, calixarene, β-cyclodextrin and pillar .
    • Results or Outcomes : The development of these macrocyclic frameworks has potential applications in various fields .

Safety And Hazards

The compound has been classified under GHS07 and has a signal word of warning . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

N'-hydroxycyclohexanecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(9-10)6-4-2-1-3-5-6/h6,10H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIYJPYMLUBLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393676
Record name N-Hydroxycyclohexanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxycyclohexanecarboximidamide

CAS RN

633313-98-1
Record name N-Hydroxycyclohexanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxycyclohexanecarboximidamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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